1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one
CAS No.: 1090832-62-4
Cat. No.: VC5734716
Molecular Formula: C9H18N2OS
Molecular Weight: 202.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1090832-62-4 |
---|---|
Molecular Formula | C9H18N2OS |
Molecular Weight | 202.32 |
IUPAC Name | 1-(4-methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one |
Standard InChI | InChI=1S/C9H18N2OS/c1-10-4-6-11(7-5-10)9(12)3-8-13-2/h3-8H2,1-2H3 |
Standard InChI Key | CBSRXJWHSAWUIW-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)CCSC |
Introduction
Chemical Structure and Molecular Identity
IUPAC Nomenclature and Structural Features
The systematic name 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one delineates its composition:
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Propan-1-one core: A three-carbon chain with a ketone group at position 1.
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4-Methylpiperazin-1-yl substituent: A piperazine ring (six-membered diamine) with a methyl group attached to one nitrogen atom, linked to the ketone’s carbonyl carbon.
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3-Methylsulfanyl group: A thioether moiety (-SCH₃) at the terminal carbon.
The molecular formula is C₉H₁₆N₂OS, with a calculated molecular weight of 200.3 g/mol. This aligns with derivatives such as 1-(4-(Methylsulfonyl)phenyl)-3-(piperidin-1-yl)propan-1-one (PubChem CID 214232), which shares a ketone-piperidine scaffold but differs in substituents .
Stereochemical and Electronic Properties
The compound’s geometry is influenced by the piperazine ring’s chair conformation and the planar ketone group. Computational modeling of analogous structures, such as 1-[4-[(1-Methylpiperidin-4-yl)-phenylmethyl]piperazin-1-yl]-3,3-diphenylpropan-1-one (PubChem CID 46233598), suggests moderate polarity due to the amine and ketone functionalities . The methylsulfanyl group contributes to hydrophobic interactions, as seen in 3-(Methylthio)propan-1-ol derivatives .
Table 1: Structural Comparison with Related Compounds
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The target compound can be dissected into two key fragments:
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4-Methylpiperazine: Commercially available or synthesized via N-methylation of piperazine.
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3-Methylsulfanylpropan-1-one: Potentially derived from 3-(methylthio)propan-1-ol, as demonstrated in the oxidation of analogous alcohols .
Route 1: Nucleophilic Acyl Substitution
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Formation of 3-methylsulfanylpropanoyl chloride: React 3-methylsulfanylpropanoic acid with thionyl chloride (SOCl₂).
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Coupling with 4-methylpiperazine: Treat the acyl chloride with 4-methylpiperazine in the presence of a base (e.g., triethylamine) .
Route 2: Mannich Reaction
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Reactants: Propan-1-one, 4-methylpiperazine, formaldehyde.
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Conditions: Acidic or basic catalysis to form the β-amino ketone .
Table 2: Example Reaction Conditions from Analogous Syntheses
Step | Reagents/Conditions | Yield |
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Tosylation of alcohol | Toluenesulfonyl chloride, triethylamine, DMAP, DCM | 82% |
Oxidation | mCPBA (meta-chloroperbenzoic acid), DCM | 82% |
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
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logP (Predicted): ~1.2 (moderate lipophilicity due to thioether and piperazine).
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Aqueous Solubility: Limited solubility in water (est. <1 mg/mL) but soluble in organic solvents (e.g., DCM, ethanol) .
Acid-Base Behavior
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pKa: The piperazine nitrogen exhibits a pKa ~8.5, rendering the compound partially protonated at physiological pH .
Stability Profile
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Thermal Stability: Stable below 150°C (based on piperazine derivatives) .
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Oxidative Sensitivity: The methylsulfanyl group may oxidize to sulfoxide or sulfone under strong oxidizing conditions .
Pharmacological and Biological Applications
Enzymatic Interactions
The ketone and amine groups may participate in hydrogen bonding with enzymes, akin to NAMPT inhibitors described in patent US20120122842A1 .
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